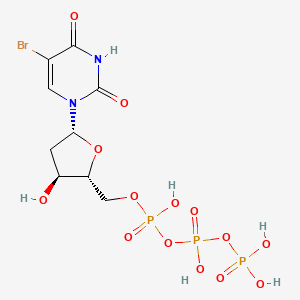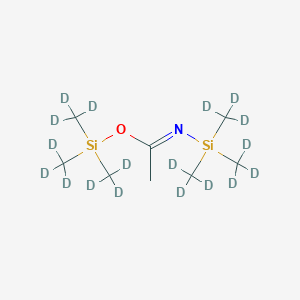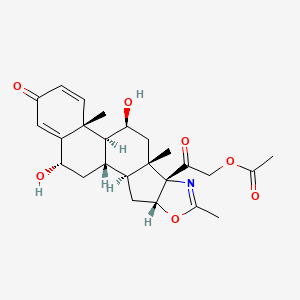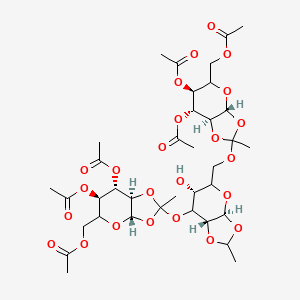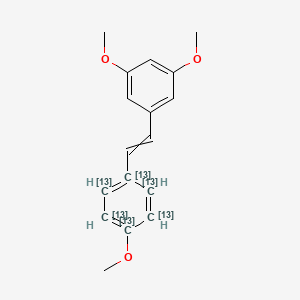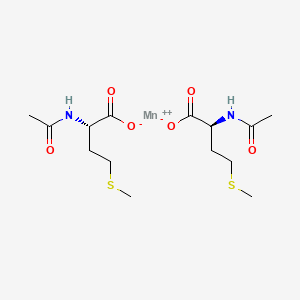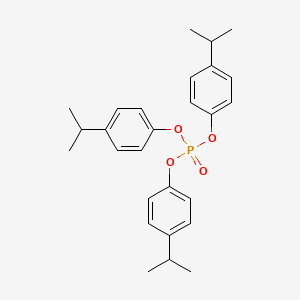![molecular formula C₁₉H₃₀ClN₂O₃ B1141006 (3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride CAS No. 583827-06-9](/img/structure/B1141006.png)
(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its piperidine ring, which is substituted with a phenylethylamino group and a methoxycarbonyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines and carbonyl compounds under acidic or basic conditions.
Introduction of the Phenylethylamino Group: This step often involves the reaction of the piperidine ring with a phenylethylamine derivative, facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Oxidation to Nitroxide: The final step involves the oxidation of the piperidine nitrogen to form the nitroxide radical, which can be accomplished using oxidizing agents such as m-CPBA (meta-chloroperoxybenzoic acid).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, to form various nitroxide radicals.
Reduction: Reduction reactions can convert the nitroxide radical back to the corresponding amine.
Substitution: The phenylethylamino and methoxycarbonyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC for amide bond formation.
Major Products
Nitroxide Radicals: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a stable nitroxide radical, which serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This application is crucial for studying the dynamics and structure of various chemical systems.
Biology
In biological research, the compound’s nitroxide radical is employed as a probe to investigate oxidative stress and redox biology. It helps in understanding the mechanisms of oxidative damage and the role of antioxidants.
Medicine
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers with specific electronic or magnetic properties, due to its stable radical nature.
Mechanism of Action
The compound exerts its effects primarily through its nitroxide radical, which can participate in redox reactions. The radical can interact with various molecular targets, including proteins and nucleic acids, influencing their function and stability. The pathways involved often relate to oxidative stress and redox signaling.
Comparison with Similar Compounds
Similar Compounds
(2,2,6,6-Tetramethylpiperidin-1-oxyl): A simpler nitroxide radical used in similar applications.
(4-Hydroxy-TEMPO): Another nitroxide radical with a hydroxyl group, used in redox biology.
(4-Amino-TEMPO): A nitroxide radical with an amino group, offering different reactivity and applications.
Uniqueness
(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These features make it particularly useful in applications requiring stable radicals and specific interactions with biological molecules.
Properties
InChI |
InChI=1S/C19H30N2O3.Cl/c1-13(14-10-8-7-9-11-14)20-15-12-18(2,3)21(23)19(4,5)16(15)17(22)24-6;/h7-11,13,15-16,20,23H,12H2,1-6H3;/t13-,15+,16-;/m1./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFDAMCUJOTGLC-YFBGFLEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C(C2C(=O)OC)(C)C)O)(C)C.[Cl] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H]2CC(N(C([C@H]2C(=O)OC)(C)C)O)(C)C.[Cl] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride](/img/new.no-structure.jpg)

